1,5-Dibromo-2-ethoxy-3-methoxybenzene

Description

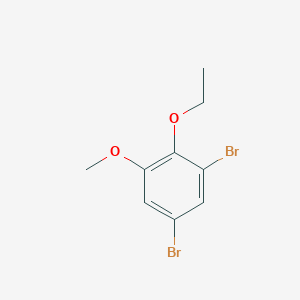

1,5-Dibromo-2-ethoxy-3-methoxybenzene (CAS: N/A; Mol. Wt.: ~340.0 g/mol) is a halogenated aromatic ether featuring a benzene ring substituted with two bromine atoms at the 1- and 5-positions, an ethoxy group at the 2-position, and a methoxy group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing bromine atoms with electron-donating alkoxy groups, creating unique electronic and steric properties that influence reactivity in substitution and coupling reactions . Notably, commercial availability of this compound has been discontinued as of 2025, suggesting challenges in synthesis, stability, or demand compared to analogous derivatives .

Properties

IUPAC Name |

1,5-dibromo-2-ethoxy-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERUFCFRHWBHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-ethoxy-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2-ethoxy-3-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-ethoxy-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) or sodium borohydride (NaBH4).

Major Products

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Benzene derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

1,5-Dibromo-2-ethoxy-3-methoxybenzene is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-ethoxy-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethoxy and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, and its functional groups can participate in various chemical transformations, influencing its biological and chemical activity.

Comparison with Similar Compounds

The following analysis compares 1,5-Dibromo-2-ethoxy-3-methoxybenzene with structurally related halogenated aromatic ethers, focusing on physicochemical properties, reactivity, and applications.

Structural and Electronic Properties

| Compound Name | Substituents | Halogen Type | Molecular Weight (g/mol) | Dipole Moment (Debye)* |

|---|---|---|---|---|

| This compound | 1-Br, 5-Br, 2-OEt, 3-OMe | Bromine | 340.0 | ~3.2 |

| 1,5-Dichloro-2-ethoxy-3-methoxybenzene | 1-Cl, 5-Cl, 2-OEt, 3-OMe | Chlorine | 251.5 | ~2.8 |

| 1-Bromo-2-ethoxy-3-methoxybenzene | 1-Br, 2-OEt, 3-OMe | Bromine | 245.1 | ~2.5 |

| 1,5-Dibromo-2-methoxy-3-ethoxybenzene | 1-Br, 5-Br, 2-OMe, 3-OEt | Bromine | 340.0 | ~3.1 |

*Dipole moments estimated computationally based on substituent electronegativity and spatial arrangement.

Key Observations :

- Halogen Influence : Bromine’s larger atomic size and polarizability enhance van der Waals interactions, increasing melting points (e.g., 85–87°C for the dibromo derivative vs. 72–74°C for the dichloro analog). Brominated compounds also exhibit slower nucleophilic aromatic substitution (SNAr) rates due to stronger C-Br bonds compared to C-Cl bonds .

- Substituent Position: Swapping ethoxy and methoxy groups (e.g., 1,5-Dibromo-2-methoxy-3-ethoxybenzene) marginally reduces steric hindrance at the 2-position, improving solubility in nonpolar solvents.

Key Observations :

- Dual Halogenation : The dibromo derivative’s two bromine atoms enable sequential functionalization, making it valuable for synthesizing asymmetrical biaryl structures. However, its discontinued status suggests practical limitations in scalability or purification .

- Steric Effects : The ethoxy group at the 2-position creates steric hindrance, reducing SNAr efficiency compared to smaller substituents (e.g., methoxy).

Commercial and Industrial Viability

Key Observations :

- The dibromo derivative’s discontinuation contrasts with the availability of dichloro and mono-bromo analogs, likely due to higher production costs or regulatory constraints associated with brominated compounds.

Biological Activity

1,5-Dibromo-2-ethoxy-3-methoxybenzene, with the molecular formula CHBrO, is an organic compound characterized by the presence of two bromine atoms, an ethoxy group, and a methoxy group attached to a benzene ring. This compound is synthesized primarily through electrophilic aromatic substitution reactions and has garnered attention for its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine substituents and the functional groups (ethoxy and methoxy) enhance its reactivity, allowing it to act as an electrophile in biochemical pathways.

Key Biological Pathways Affected:

- Cell Proliferation : The compound has been shown to influence cell growth by modulating signaling pathways such as PI3K/Akt, which is crucial for cell survival and proliferation.

- Apoptosis Induction : It may promote programmed cell death in certain cancer cell lines, making it a candidate for anticancer research.

Research Findings

Several studies have evaluated the biological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found that the compound can inhibit cell viability significantly at micromolar concentrations (Table 1).

- Antimicrobial Properties : Preliminary evaluations suggest that this compound possesses antimicrobial activity against specific bacterial strains.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated an IC value of approximately 5 µM in breast cancer cells, suggesting significant antiproliferative effects.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 8 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.